L-Galactose
Overview
Description
Synthesis Analysis
L-Galactose is a key intermediate in the molecular pathway of converting D-glucose to oxalic acid in Pistia stratiotes . It is also involved in the GDP-L-Galactose Phosphorylase Gene as a Candidate for the Regulation of Ascorbic Acid Content in Fruits of Capsicum annuum L .Molecular Structure Analysis
The molecular formula of L-Galactose is C6H12O6 . It has a molecular weight of 180.16 g/mol .Chemical Reactions Analysis
L-Galactose is a part of the Leloir pathway, which is the main pathway for AsA biosynthesis in plants . It is also involved in the conversion of galactose to a more metabolically useful version, glucose-6-phosphate .Physical And Chemical Properties Analysis
L-Galactose has a density of 1.6±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has an enthalpy of vaporization of 92.2±6.0 kJ/mol and a flash point of 286.7±26.6 °C .Scientific Research Applications
1. Metabolism and Enzymatic Pathways
L-Galactose is a significant component in the metabolism of various organisms. Research has revealed the existence of specific enzymatic pathways, such as the Leloir pathway, for galactose metabolism. This pathway involves the conversion of galactose to glucose 1-phosphate, a more metabolically useful form. The enzymes involved in this process have been extensively studied, providing insights into their structure and function, and their role in disorders like galactosemia (Holden, Rayment, & Thoden, 2003).
2. Biotechnological Processes
L-Galactose plays a role in biotechnological applications, especially in microbial fermentation and enzyme-catalyzed conversion. It is a valuable raw material for biomass fuel production and the creation of low-calorie sweeteners. Studies have explored the use of L-galactose in biofuel production and the bioconversion of galactose to D-tagatose, a promising low-calorie sugar alternative (Chen et al., 2021).
3. Role in Human Gut Microbiota
Research has uncovered a previously unknown metabolic pathway for L-galactose utilization in Bacteroides vulgatus, a prevalent bacterium in the human gut. This pathway involves the conversion of L-galactose to D-tagaturonate, highlighting the significance of L-galactose in human microbiota and its potential implications for gut health (Hobbs et al., 2014).
4. Biosensing Applications
The development of biosensors for monitoring galactose content has important implications in studying carbohydrate metabolism in yeast and other organisms. Such biosensors can provide valuable data for bioprocessing and fermentation studies (Szabó, Adányi, & Váradi, 1996).
5. Glycan Imaging in Developmental Biology
In developmental biology, galactose analogs havebeen used for imaging glycans in organisms like zebrafish. These analogs, through bioorthogonal metabolic reporters, facilitate the visualization of metabolic flux and glycosylation processes. This approach has revealed significant insights into glycan-rich structures in developing organisms, contributing to our understanding of disease pathogenesis related to galactose metabolism (Daughtry et al., 2019).
6. Impact on Biofilm Formation
Galactose metabolism has been found to play a crucial role in biofilm formation in bacteria like Bacillus subtilis. Studies show that the enzymes involved in galactose metabolism are essential for the synthesis of the extracellular matrix in biofilms. This research offers insights into the mechanisms of bacterial resilience and potential strategies for managing biofilm-associated issues in clinical and industrial settings (Chai et al., 2012).
Future Directions
There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . There is also a proposed association between galactose in consumed milk and ovarian cancer . Furthermore, there is a possible role in the therapy of focal segmental glomerulosclerosis .
properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
15572-79-9 | |
Record name | L-Galactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALACTOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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